molecular formula C6H12O6 B583612 D-fructose-4-13C CAS No. 84270-09-7

D-fructose-4-13C

Cat. No.: B583612
CAS No.: 84270-09-7
M. Wt: 181.148
InChI Key: BJHIKXHVCXFQLS-NTSFQPHGSA-N
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Description

D-Fructose-4-13C is a stable isotope-labeled derivative of fructose, where the carbon atom at position 4 is replaced with the non-radioactive isotope carbon-13 (13C). This compound is primarily utilized in metabolic studies to trace fructose pathways in biological systems using nuclear magnetic resonance (NMR) spectroscopy . Structurally, it retains the ketose configuration of fructose, with the chemical formula C6H12O6 (13C at C-4). Its molecular weight is approximately 181.16 g/mol, accounting for the isotopic substitution .

This compound is critical for investigating hepatic fructose metabolism, particularly in disorders like hereditary fructose intolerance (HFI). By analyzing 13C-enriched glucose isotopomers generated from labeled fructose, researchers can quantify metabolic flux through pathways such as gluconeogenesis and glycolysis .

Preparation Methods

D-fructose-4-13C can be synthesized using a raw material containing the carbon-13 isotope. A common method involves using carbon-13 labeled glucose as the starting material. The synthesis is typically catalyzed by specific catalysts that facilitate the conversion of carbon-13 labeled glucose to this compound . The reaction conditions often involve controlled temperatures and pH levels to ensure the efficient conversion of the starting material to the desired product.

Chemical Reactions Analysis

D-fructose-4-13C undergoes various chemical reactions similar to natural D-fructose. These reactions include:

    Oxidation: this compound can be oxidized to produce compounds such as 5-keto-D-fructose.

    Reduction: It can be reduced to form sugar alcohols like D-sorbitol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

D-fructose-4-13C is extensively used in scientific research due to its labeling properties. Some of its applications include:

Mechanism of Action

The mechanism of action of D-fructose-4-13C involves its incorporation into metabolic pathways where it behaves similarly to natural D-fructose. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes using NMR spectroscopy. This enables researchers to observe the molecular targets and pathways involved in the metabolism of this compound .

Comparison with Similar Compounds

Below is a comparative analysis of D-Fructose-4-13C with structurally or functionally related compounds, focusing on isotopic labeling, metabolic applications, and research findings.

Key Comparative Insights

Position-Specific Labeling vs. Uniform Labeling :

  • This compound provides targeted insights into the fate of C-4 during gluconeogenesis. In contrast, uniformly labeled D-Fructose (U-13C6) enables tracking of all carbon atoms, revealing broader pathway interactions (e.g., aldolase B bypass in HFI) .
  • C-1 and C-2 labeled fructoses highlight isotopic discrimination effects. For instance, phosphoglucoisomerase exhibits a 67% preference for 12C at C-1 over 13C, altering lactate/alanine vs. glucose yields .

Diagnostic Utility: this compound-based NMR tests can diagnose HFI by quantifying glucose synthesis decline (67% reduction in HFI patients) . Uniformly labeled fructose is less specific but critical for mapping multiple metabolic nodes .

Comparative Limitations: Sucrose-1-13Cfru and glucosamine-1-13C are structurally distinct and less relevant to fructose-specific pathways. Positional isomers (e.g., C-4 vs. C-1/C-2) yield non-overlapping data due to enzyme-specific isotope effects .

Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-NDVZNUQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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